5-cyclopropyl-N-(isochroman-3-ylmethyl)-N-methylisoxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-cyclopropyl-N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-20(18(21)16-9-17(23-19-16)12-6-7-12)10-15-8-13-4-2-3-5-14(13)11-22-15/h2-5,9,12,15H,6-8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXSUBLKYOGSPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC2=CC=CC=C2CO1)C(=O)C3=NOC(=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-(isochroman-3-ylmethyl)-N-methylisoxazole-3-carboxamide involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of Isochroman-3-ylmethyl Intermediate: This step involves the reaction of isochroman with suitable reagents to introduce the methyl group at the 3-position.
Cyclopropylation: Introduction of the cyclopropyl group is achieved through cyclopropanation reactions using appropriate cyclopropylating agents.
Isoxazole Formation: The isoxazole ring is constructed through cyclization reactions involving nitrile oxides and alkenes.
Amidation: The final step involves the formation of the carboxamide group through amidation reactions using suitable amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-N-(isochroman-3-ylmethyl)-N-methylisoxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including inflammatory and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-N-(isochroman-3-ylmethyl)-N-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 5-cyclopropyl-N-(isochroman-3-ylmethyl)-N-methylisoxazole-3-carboxamide with structurally analogous isoxazole carboxamides from the literature:
Key Structural and Functional Differences:
Substituent Effects on Lipophilicity: The cyclopropyl group in the target compound confers greater metabolic stability compared to larger alkyl groups (e.g., isopropyl or cyclopentyl) due to reduced enzymatic oxidation .
Biological Activity: Compounds like 14c–14f exhibit acetylcholinesterase inhibitory activity, with potency influenced by the steric bulk of the 5-position substituent. The target compound’s isochroman group is structurally distinct from the dichlorophenyl or pyrimidine moieties in agrochemical analogs (e.g., fenoxacrim), suggesting divergent applications .
Synthetic Accessibility :
- Derivatives with N,N-dimethyl groups (e.g., 14c–14f ) are synthesized in high yields (61–79%) via carbamoylation of isoxazol-3-ol precursors . In contrast, the target compound’s isochroman-3-ylmethyl group may require multi-step synthesis, including isochroman ring formation and selective N-methylation .
Research Findings and Implications
- Structure-Activity Relationships (SAR) : The 5-position substituent significantly impacts bioactivity. Cyclic groups (cyclopropyl, cyclobutyl) generally enhance stability over linear chains, while bulky N-substituents (e.g., isochroman) may improve target selectivity .
- Thermodynamic Properties : Melting points (mp) correlate with substituent rigidity. For example, 14c (mp 94°C) and 14d (mp 62°C) demonstrate how cyclobutyl’s smaller ring reduces crystallinity compared to isopropyl .
Biological Activity
5-cyclopropyl-N-(isochroman-3-ylmethyl)-N-methylisoxazole-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C16H19N3O2
- IUPAC Name : 5-cyclopropyl-N-(isochroman-3-ylmethyl)-N-methylisoxazole-3-carboxamide
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in inflammatory and degenerative processes. The isoxazole moiety is known for its ability to modulate various signaling pathways, which may include:
- Inhibition of Pro-inflammatory Cytokines : Studies suggest that isoxazole derivatives can inhibit the expression of pro-inflammatory cytokines, thereby reducing inflammation.
- Apoptotic Pathways : Certain derivatives have been shown to induce apoptosis in cancer cell lines by modulating Bcl-2 family proteins and increasing p21^WAF-1 levels, which are crucial for cell cycle regulation and apoptosis induction .
Cytotoxicity Assays
A study evaluating the cytotoxic effects of various isoxazole derivatives, including 5-cyclopropyl-N-(isochroman-3-ylmethyl)-N-methylisoxazole-3-carboxamide, demonstrated significant activity against human promyelocytic leukemia cell lines (HL-60). The compound exhibited IC50 values ranging from 86 to 755 μM across different concentrations, indicating a moderate level of cytotoxicity .
Anti-inflammatory Activity
Research has indicated that compounds similar to 5-cyclopropyl-N-(isochroman-3-ylmethyl)-N-methylisoxazole-3-carboxamide possess anti-inflammatory properties. The mechanism involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory response. In vivo studies have shown a reduction in paw edema in animal models treated with these compounds, suggesting their potential as anti-inflammatory agents .
Study on Isoxazole Derivatives
In a comprehensive study involving several isoxazole derivatives, it was found that compounds with similar structures significantly inhibited the proliferation of cancer cells. Notably, one derivative led to a decrease in Bcl-2 expression while increasing p21^WAF-1 levels, thus promoting apoptosis .
Evaluation of Anti-inflammatory Effects
Another study highlighted the anti-inflammatory effects of related compounds through their ability to suppress key inflammatory markers such as IL-1β and C-reactive protein. The most active compound reduced COX-2 expression by 82.5%, indicating a strong anti-inflammatory effect .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
